molecular formula C5H8N2O B144077 4,5-Dimethylisoxazol-3-amine CAS No. 13999-39-8

4,5-Dimethylisoxazol-3-amine

Cat. No. B144077
CAS RN: 13999-39-8
M. Wt: 112.13 g/mol
InChI Key: VPANVNSDJSUFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05780473

Procedure details

To 4,5-dimethyl-3-isoxazolamine (1.62 g, 13.00 mmol, prepared as described in T. Konoike et al., Tetrahedron Letters, 37, 3339 (1996)) and 4-dimethylaminopyridine (159 mg, 1.3 mmol) in 6.5 ml pyridine at 0° C., 2-bromobenzenesulphonyl chloride (3.65 g, 14.3 mmol) was added in portions over 10 minutes. After stirring at room temperature overnight, the mixture was added dropwise to 40 ml 6N HCl at 0° C. The mixture was extracted with 3×50 ml EtOAc. The combined organic extracts were washed with 30 ml each of 1N HCl and brine and dried and concentrated. The residue was dissolved in 160 ml MeOH and 160 ml 3% aqueous NaHCO3 solution was added and the mixture was concentrated in vacuo to remove most of the MeOH. The solid was filtered off and the aqueous filtrate was acidified to pH 2 with solid NaHSO4, and extracted with 3×100 ml of EtOAc. The extracts were washed with brine, dried and concentrated to give the title compound of this step (3.0 g, 70%). Rf=0.57, silica gel, 1:1 hexane/EtOAc.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
159 mg
Type
catalyst
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([NH2:8])=[N:4][O:5][C:6]=1[CH3:7].[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[S:16](Cl)(=[O:18])=[O:17].Cl>CN(C)C1C=CN=CC=1.N1C=CC=CC=1>[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[S:16]([NH:8][C:3]1[C:2]([CH3:1])=[C:6]([CH3:7])[O:5][N:4]=1)(=[O:18])=[O:17]

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
CC=1C(=NOC1C)N
Name
Quantity
3.65 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)S(=O)(=O)Cl
Name
Quantity
159 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
6.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 3×50 ml EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with 30 ml each of 1N HCl and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 160 ml MeOH
ADDITION
Type
ADDITION
Details
160 ml 3% aqueous NaHCO3 solution was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most of the MeOH
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×100 ml of EtOAc
WASH
Type
WASH
Details
The extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)S(=O)(=O)NC1=NOC(=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.